molecular formula C23H19ClIN3O3S B8762401 Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-

Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-

Cat. No.: B8762401
M. Wt: 579.8 g/mol
InChI Key: QELLOLMHYHNLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl- is a useful research compound. Its molecular formula is C23H19ClIN3O3S and its molecular weight is 579.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19ClIN3O3S

Molecular Weight

579.8 g/mol

IUPAC Name

3-[4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide

InChI

InChI=1S/C23H19ClIN3O3S/c1-14-7-9-17(10-8-14)32(30,31)28-13-19(25)20-21(24)18(12-26-22(20)28)15-5-4-6-16(11-15)23(29)27(2)3/h4-13H,1-3H3

InChI Key

QELLOLMHYHNLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)C4=CC(=CC=C4)C(=O)N(C)C)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide (148 mg, 0.5 mmol) was dissolved in 3.5 mL acetone, and N-iodosuccinimide (133 mg, 0.6 mmol) was added. The suspension was stirred for 1 h at 23° C., diluted with water and sodium thiosulfate solution, filtered, and washed with water. The yellow powder was dissolved in 5 mL dry DMF and sodium hydride (30 mg, 0.75 mmol) was added. After the gas evolution subsided (10 min), toluenesulfonyl chloride (141 mg, 0.75 mmol) was added. The mixture was stirred at 60° C. for 12 h and quenched with saturated ammonium chloride solution. The suspension was filtered and washed with water to afford 3-[4-Chloro-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-benzamide as a light brown solid (310 mg, 0.49 mmol, quantitative). 1H NMR (500 MHz, DMSO-d6) δ 8.38 (s, 1H), 8.28 (s, 1H), 8.05 (m, 2H), 7.44-7.56 (m, 6H), 2.97 (bs, 3H), 2.93 (bs, 3H), 2.36 (s, 3H). MS: m/z 580.2 (M+H).
Name
3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
141 mg
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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